(2-oxo-1H-quinolin-6-yl) acetate
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Overview
Description
(2-oxo-1H-quinolin-6-yl) acetate is a chemical compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-oxo-1H-quinolin-6-yl) acetate typically involves the reaction of quinoline derivatives with acetic anhydride or acetyl chloride. One common method involves the acetylation of 2-oxo-1H-quinolin-6-ol using acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the product is subjected to rigorous quality control measures .
Chemical Reactions Analysis
Types of Reactions
(2-oxo-1H-quinolin-6-yl) acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-2,4-dione derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinoline derivatives.
Substitution: The acetate group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogenating agents (e.g., thionyl chloride) or amines are employed under appropriate conditions.
Major Products Formed
Oxidation: Quinoline-2,4-dione derivatives.
Reduction: Hydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the reagent used.
Scientific Research Applications
(2-oxo-1H-quinolin-6-yl) acetate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (2-oxo-1H-quinolin-6-yl) acetate involves its interaction with various molecular targets. In biological systems, it can inhibit enzymes or interfere with cellular pathways, leading to its observed biological effects. For example, it may inhibit bacterial enzymes, leading to antimicrobial activity, or interact with cellular receptors, contributing to its anticancer properties .
Comparison with Similar Compounds
Similar Compounds
Quinoline-2,4-dione: Shares a similar quinoline core structure but differs in functional groups.
Hydroquinoline derivatives: Reduced forms of quinoline compounds.
Substituted quinoline derivatives: Compounds with various functional groups attached to the quinoline core.
Uniqueness
(2-oxo-1H-quinolin-6-yl) acetate is unique due to its specific functional group arrangement, which imparts distinct chemical and biological properties. Its acetate group allows for various chemical modifications, making it a versatile intermediate in synthetic chemistry .
Properties
Molecular Formula |
C11H9NO3 |
---|---|
Molecular Weight |
203.19 g/mol |
IUPAC Name |
(2-oxo-1H-quinolin-6-yl) acetate |
InChI |
InChI=1S/C11H9NO3/c1-7(13)15-9-3-4-10-8(6-9)2-5-11(14)12-10/h2-6H,1H3,(H,12,14) |
InChI Key |
HBOKLJQDSNMDNY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=CC2=C(C=C1)NC(=O)C=C2 |
Origin of Product |
United States |
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